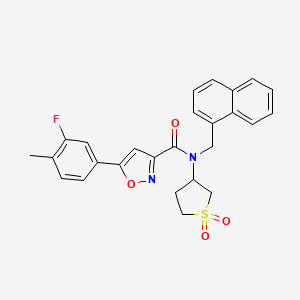![molecular formula C20H25ClN2O2S B11339485 N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-3-chloro-4-methoxybenzamide](/img/structure/B11339485.png)
N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-3-chloro-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-3-chloro-4-methoxybenzamide is a complex organic compound that features a combination of azepane, thiophene, and benzamide moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-3-chloro-4-methoxybenzamide typically involves multiple steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Thiophene Derivative Preparation: Thiophene derivatives are often synthesized via the reaction of thiophene with various reagents such as halides or organometallic compounds.
Coupling Reactions: The azepane and thiophene derivatives are then coupled using reagents like palladium catalysts in a Suzuki or Heck coupling reaction.
Benzamide Formation: The final step involves the formation of the benzamide moiety through the reaction of the intermediate with 3-chloro-4-methoxybenzoic acid under amide bond-forming conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-3-chloro-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The azepane ring can be reduced under hydrogenation conditions.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, especially at the chloro position.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Reduced azepane derivatives.
Substitution: Substituted benzamides with various functional groups replacing the chloro group.
Aplicaciones Científicas De Investigación
N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-3-chloro-4-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-3-chloro-4-methoxybenzamide involves its interaction with specific molecular targets. The azepane ring may interact with receptors or enzymes, while the thiophene and benzamide moieties could modulate the compound’s binding affinity and specificity. The exact pathways and targets would depend on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
2-(azepan-1-yl)ethyl methacrylate: A compound with a similar azepane structure but different functional groups.
Thiophene-2-ethylamine: A thiophene derivative with an ethylamine group.
Thiophene-2-boronic acid pinacol ester: A thiophene derivative used in coupling reactions.
Uniqueness
N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-3-chloro-4-methoxybenzamide is unique due to its combination of azepane, thiophene, and benzamide moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C20H25ClN2O2S |
|---|---|
Peso molecular |
392.9 g/mol |
Nombre IUPAC |
N-[2-(azepan-1-yl)-2-thiophen-2-ylethyl]-3-chloro-4-methoxybenzamide |
InChI |
InChI=1S/C20H25ClN2O2S/c1-25-18-9-8-15(13-16(18)21)20(24)22-14-17(19-7-6-12-26-19)23-10-4-2-3-5-11-23/h6-9,12-13,17H,2-5,10-11,14H2,1H3,(H,22,24) |
Clave InChI |
YQIBLVPGXGFOMB-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C(=O)NCC(C2=CC=CS2)N3CCCCCC3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(biphenyl-2-yl)-1-[(4-chlorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11339415.png)
![N-[2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B11339423.png)
![[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl][4-(2-methylpropoxy)phenyl]methanone](/img/structure/B11339426.png)

![(4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(4-isopropoxyphenyl)methanone](/img/structure/B11339438.png)



![2-(3,5-dimethylphenoxy)-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B11339466.png)
![4-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B11339474.png)

![7-(2-fluorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11339483.png)
![7-(4-fluorophenyl)-4-methyl-2-[(3-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11339488.png)
![N-(3,4-difluorophenyl)-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11339491.png)
